molecular formula C17H16Cl2N4OS B14069690 2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol CAS No. 100848-20-2

2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol

Cat. No.: B14069690
CAS No.: 100848-20-2
M. Wt: 395.3 g/mol
InChI Key: HMMXLCUTQYRJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol is a complex organic compound with a unique structure that includes a benzothiazole ring, diazenyl linkage, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the diazenyl group and finally the attachment of the ethanolamine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the diazenyl group, potentially leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring or the ethanolamine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions can vary widely, from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different benzothiazole derivatives, while reduction could produce various amine-containing compounds.

Scientific Research Applications

2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The benzothiazole ring and diazenyl group are key to its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: This compound shares the ethanolamine moiety but lacks the benzothiazole and diazenyl groups.

    2-(4-Fluorophenyl)ethan-1-amine: This compound has a similar ethylamine structure but differs in the aromatic ring and substituents.

Uniqueness

2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol is unique due to its combination of a benzothiazole ring, diazenyl linkage, and ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

100848-20-2

Molecular Formula

C17H16Cl2N4OS

Molecular Weight

395.3 g/mol

IUPAC Name

2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl]ethylamino]ethanol

InChI

InChI=1S/C17H16Cl2N4OS/c18-13-9-15-16(10-14(13)19)25-17(21-15)23-22-12-3-1-11(2-4-12)5-6-20-7-8-24/h1-4,9-10,20,24H,5-8H2

InChI Key

HMMXLCUTQYRJJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCCO)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.